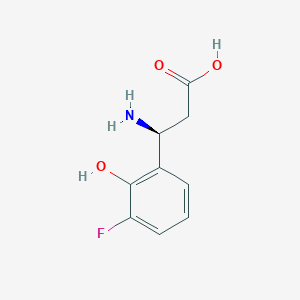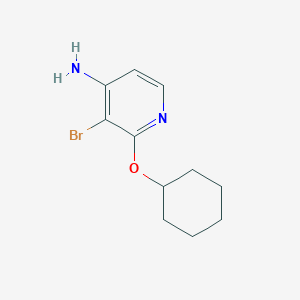
3-Bromo-2-(cyclohexyloxy)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(cyclohexyloxy)pyridin-4-amine: is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyloxy group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclohexyloxy)pyridin-4-amine typically involves the following steps:
Cyclohexyloxy Substitution: The substitution of a hydrogen atom with a cyclohexyloxy group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also undergo reduction reactions, where it gains electrons.
Substitution: The compound is prone to substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine oxide derivative, while substitution may result in various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in various organic reactions, including Suzuki-Miyaura coupling reactions .
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
Industry:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(cyclohexyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-bromopyridine
- 3-Bromo-2-(morpholin-4-yl)pyridin-4-amine
- 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines
Uniqueness: 3-Bromo-2-(cyclohexyloxy)pyridin-4-amine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
3-bromo-2-cyclohexyloxypyridin-4-amine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-9(13)6-7-14-11(10)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,13,14) |
InChI-Schlüssel |
SZSXTEZODBZVSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B13023422.png)

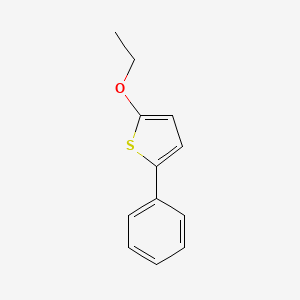

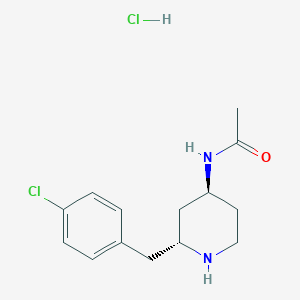
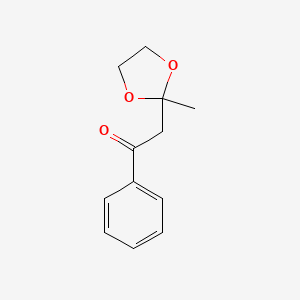
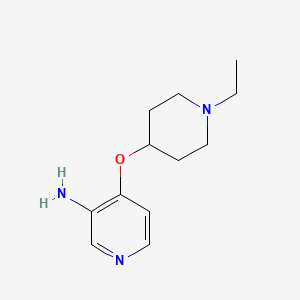
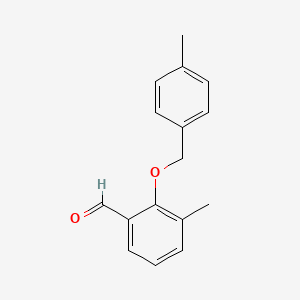

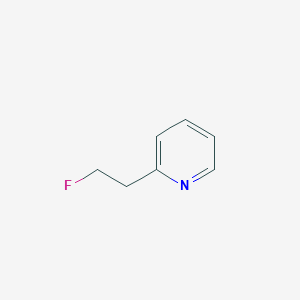

![3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13023488.png)
